molecular formula C13H12FNO B8489273 4'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine CAS No. 22510-29-8

4'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine

Cat. No. B8489273
CAS RN: 22510-29-8
M. Wt: 217.24 g/mol
InChI Key: IAHMUPKNJUUCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(F)ccc1-c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][CH2:22][OH:23].[F:1][c:2]1[cH:3][c:4]([O:17][CH3:18])[c:5](-[c:8]2[cH:9][cH:10][c:11]([N+:14]([O-:15])=[O:16])[cH:12][cH:13]2)[cH:6][cH:7]1.[H:19][H:20]>>[F:1][c:2]1[cH:3][c:4]([O:17][CH3:18])[c:5](-[c:8]2[cH:9][cH:10][c:11]([NH2:14])[cH:12][cH:13]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COc1cc(F)ccc1-c1ccc([N+](=O)[O-])cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc(F)ccc1-c1ccc([N+](=O)[O-])cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COc1cc(F)ccc1-c1ccc(N)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.